molecular formula C11H13BrFNO B291549 N-(4-bromo-2-fluorophenyl)pentanamide

N-(4-bromo-2-fluorophenyl)pentanamide

Cat. No.: B291549
M. Wt: 274.13 g/mol
InChI Key: RPBOMRZSTXGSNK-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a 4-bromo-2-fluorophenyl group. This compound belongs to a class of molecules where aromatic substituents modulate physicochemical and pharmacological properties. The bromo and fluoro substituents are electron-withdrawing groups (EWGs), influencing electronic distribution, solubility, and bioactivity compared to electron-donating groups like methoxy ().

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)pentanamide

InChI

InChI=1S/C11H13BrFNO/c1-2-3-4-11(15)14-10-6-5-8(12)7-9(10)13/h5-7H,2-4H2,1H3,(H,14,15)

InChI Key

RPBOMRZSTXGSNK-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)Br)F

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Analog: N-(4-Methoxyphenyl)pentanamide

  • Substituent Effects : The methoxy group (electron-donating) enhances solubility and polar surface area (TPSA = 46.1 Ų) compared to bromo/fluoro substituents ().
  • LogP : N-(4-methoxyphenyl)pentanamide has a logP of 2.85, indicating moderate lipophilicity. Bromo and fluoro groups in N-(4-bromo-2-fluorophenyl)pentanamide are expected to increase logP (~3.5–4.0), favoring membrane permeability but risking poor aqueous solubility ().
  • Molecular Weight : The methoxy derivative (MW = 221.3 g/mol) adheres to Lipinski’s rules. Adding bromo (79.9 g/mol) and fluoro (19.0 g/mol) increases MW to ~310.2 g/mol, still within acceptable limits ().

Other Analogs :

  • N-(4-(Thiophen-3-yl)phenyl)pentanamide derivatives (): Piperazine and aromatic substituents (e.g., cyanophenyl, trifluoromethylphenyl) enhance dopamine D3 receptor selectivity. Bromo/fluoro groups may similarly modulate target affinity.
  • Dipeptide-sulphonamide pentanamides (): Anti-ulcer activity via Helicobacter pylori receptor binding highlights the amide backbone’s role in bioactivity.

Pharmacokinetic and Drug-Likeness Profiles

N-(4-Methoxyphenyl)pentanamide ():

  • GI Absorption : High (SwissADME prediction).
  • BBB Penetration : Predicted to cross the blood-brain barrier (TPSA < 70 Ų).
  • CYP Inhibition : Predicted CYP2D6 inhibitor, similar to albendazole.

Expected Profile for this compound :

  • GI Absorption : Likely reduced due to higher logP and steric bulk.
  • BBB Penetration : Enhanced lipophilicity may improve penetration but could increase off-target CNS effects.
  • Metabolism : Bromo/fluoro groups may slow oxidative metabolism, extending half-life but risking toxicity ().

Anthelmintic Activity :

  • N-(4-Methoxyphenyl)pentanamide shows time- and concentration-dependent activity against Toxocara canis, comparable to albendazole but with lower cytotoxicity ().
  • Bromo/fluoro substituents may enhance binding to parasitic tubulin (similar to albendazole’s mechanism) but require empirical validation ().

Cytotoxicity :

  • N-(4-Methoxyphenyl)pentanamide exhibits minimal toxicity to human (HaCaT) and animal (Vero) cells (cell viability >90% vs. albendazole’s 30–50% reduction) ().

Data Tables

Table 1: Physicochemical Properties of Pentanamide Derivatives

Compound MW (g/mol) logP TPSA (Ų) GI Absorption BBB Penetration
N-(4-Methoxyphenyl)pentanamide 221.3 2.85 46.1 High Yes
This compound* 310.2 ~3.8 ~49.5 Moderate Likely
Albendazole 265.3 3.02 75.9 High No

*Predicted values based on structural analogs ().

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